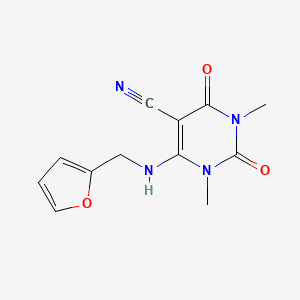
1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide is a chemical compound with potential therapeutic applications. This compound belongs to the pyridazine family of compounds and has been the subject of extensive scientific research due to its unique properties. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that 1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide in lab experiments is that it has been extensively studied and is well-characterized. Additionally, this compound has been shown to have a wide range of potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research on 1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of COX enzymes. Additionally, this compound may be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research may focus on the development of new synthetic methods for this compound, which could improve its yield and purity.
Conclusion
In conclusion, 1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide is a compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. While there are limitations to using this compound in lab experiments, there are many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide involves the reaction of 2-fluorobenzoyl chloride with N,6-dimethyl-3,4-dihydropyridazine-1(2H)-one in the presence of a base. The resulting product is then treated with ammonia to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-8-7-11(18)12(13(19)15-2)16-17(8)10-6-4-3-5-9(10)14/h3-7H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDCHWPVICOQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC=C2F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N,6-dimethyl-4-oxopyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)


![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)